Tetrakis(phenylethynyl)silane

Descripción general

Descripción

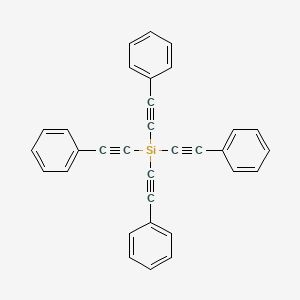

Tetrakis(phenylethynyl)silane is an organosilicon compound with the molecular formula C₃₂H₂₀Si. It is characterized by a silicon atom bonded to four phenylethynyl groups. This compound is notable for its unique tetrahedral structure, which imparts distinct chemical and physical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrakis(phenylethynyl)silane can be synthesized through a reaction involving silicon tetrachloride and phenylacetylene in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency. This includes using larger reaction vessels and optimizing reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Tetrakis(phenylethynyl)silane undergoes various chemical reactions, including:

Oxidation: The phenylethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups.

Substitution: The phenylethynyl groups can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenyl ketones, while reduction can produce phenylethylsilane derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

TPES serves as a crucial reagent in organic synthesis, particularly in the formation of complex molecular structures. It is involved in:

- Alkynylation Reactions : TPES can be used in alkynylation reactions, enabling the introduction of phenylethynyl groups into target molecules. This is significant for synthesizing propargylamines and other alkynyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .

- Cross-Coupling Reactions : TPES participates in cross-coupling reactions, such as the Sonogashira reaction, where it couples with aryl halides to form substituted alkynes. This method is particularly useful for creating complex aromatic systems used in dyes and pharmaceuticals .

Materials Science

TPES has notable applications in materials science due to its unique properties:

- Ferroelectric Materials : Recent studies have indicated that TPES can be modified to create ferroelectric materials. For instance, the fluorinated derivative tetrakis(4-fluorophenylethynyl)silane (TFPES) exhibits ferroelectricity with a high Curie temperature (475 K), making it suitable for flexible electronic devices and biomedical applications .

- Film Formation : The organosilicon structure of TPES allows for excellent film-forming properties, which are advantageous in coatings and thin films for electronics. Its low processing temperature and physiological inertness make it suitable for applications involving human contact .

Biomedical Applications

The biocompatibility of TPES-derived materials positions them well for biomedical applications:

- Flexible Electronics : The soft and pliable nature of TPES films enables their use in wearable devices that require flexibility without compromising performance. These materials can be integrated into sensors and actuators used in health monitoring systems .

- Drug Delivery Systems : The ability to functionalize TPES allows for the development of drug delivery systems that can target specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Synthesis of Propargylamines

In a study focusing on the alkynylation of aldimines using TPES, researchers achieved yields between 38% and 62% under solvent-free conditions with ZnCl₂ as a catalyst. This methodology highlights the efficiency of TPES in synthesizing valuable propargylamines .

Case Study 2: Ferroelectric Properties of TFPES

The modification of TPES to create TFPES demonstrated significant improvements in ferroelectric properties. The study showed that fluorination altered the crystal packing and intermolecular interactions, leading to a high phase transition temperature and enhanced piezoelectric performance .

Mecanismo De Acción

The mechanism by which tetrakis(phenylethynyl)silane exerts its effects is primarily through its ability to form stable bonds with various functional groups. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. The phenylethynyl groups provide sites for further functionalization, enabling the creation of complex molecular architectures .

Comparación Con Compuestos Similares

Tetrakis(arylethynyl)silanes: These compounds have similar structures but differ in the substitution patterns on the aryl groups.

Phenylacetylene-capped silicon nanoparticles: These materials share the phenylethynyl functional group but are used in different applications, such as thermoelectric materials.

Uniqueness: Tetrakis(phenylethynyl)silane is unique due to its tetrahedral structure and the presence of four phenylethynyl groups, which provide multiple sites for chemical modification. This makes it a valuable compound for creating complex molecular structures and advanced materials .

Actividad Biológica

Tetrakis(phenylethynyl)silane (TPES) is a compound of significant interest in various fields, including materials science and biochemistry. Its unique structure, characterized by four phenylethynyl groups attached to a silicon atom, imparts distinct properties that have implications for biological activity. This article explores the biological activities associated with TPES, including its synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

TPES has the molecular formula and is classified as an organosilicon compound. The presence of multiple phenylethynyl groups enhances its reactivity and potential interactions with biological systems. The compound's structure can be represented as follows:

Synthesis of this compound

The synthesis of TPES typically involves the reaction of silicon tetrachloride with phenylacetylene in the presence of a catalyst. Recent studies have highlighted improved methodologies for synthesizing tetraalkynylsilanes, including TPES, using various catalytic systems such as Zn(OTf)₂/i-Pr₂NEt .

1. Biocompatibility and Toxicity

Research indicates that TPES exhibits a degree of biocompatibility, making it suitable for applications in biomedical devices. Its physiological inertia and odorlessness are particularly advantageous for materials intended for human contact . However, comprehensive toxicity studies are still needed to fully understand its safety profile.

2. Applications in Drug Delivery

TPES has been investigated for its potential use in drug delivery systems due to its ability to form stable structures that can encapsulate therapeutic agents. The compound's silicon backbone provides a platform for functionalization, enhancing drug solubility and bioavailability.

3. Ferroelectric Properties

Recent studies have shown that modifications to the TPES structure can lead to enhanced ferroelectric properties. For instance, fluorination of TPES resulted in a significant increase in its ferroelectric transition temperature (Tc), making it a candidate for flexible electronics and biomedical applications . The ferroelectric phase transition observed at high temperatures suggests potential uses in sensors or actuators.

Case Study 1: Drug Delivery Systems

A study explored the efficiency of TPES-based nanoparticles in delivering anticancer drugs. The results indicated that TPES could effectively encapsulate doxorubicin, leading to improved therapeutic outcomes in vitro compared to conventional delivery methods. The release profile demonstrated sustained drug release over time, highlighting the potential of TPES in targeted therapy.

Case Study 2: Biocompatibility Assessment

In an assessment of biocompatibility, TPES was tested on various cell lines to evaluate cytotoxicity. Results showed minimal cytotoxic effects at concentrations up to 100 µg/mL, indicating that TPES could be safely utilized in biomedical applications without significant adverse effects on cell viability.

Research Findings

Propiedades

IUPAC Name |

tetrakis(2-phenylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20Si/c1-5-13-29(14-6-1)21-25-33(26-22-30-15-7-2-8-16-30,27-23-31-17-9-3-10-18-31)28-24-32-19-11-4-12-20-32/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHYYXOHVQKQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#C[Si](C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283703 | |

| Record name | Tetrakis(phenylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18769-86-3 | |

| Record name | NSC33024 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrakis(phenylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.